3-Acetyl-4,5-dimethylphenol
Description
Structure
3D Structure
Properties
CAS No. |
127701-70-6 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-(5-hydroxy-2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-6-4-9(12)5-10(7(6)2)8(3)11/h4-5,12H,1-3H3 |
InChI Key |
DQNPEHLIMPMHAO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)C(=O)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)C)O |
Synonyms |
Ethanone, 1-(5-hydroxy-2,3-dimethylphenyl)- (9CI) |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. libretexts.org In the case of 3-Acetyl-4,5-dimethylphenol, the hydroxyl group is the most influential director, strongly activating the positions ortho and para to it. The para position (position 6 relative to the acetyl group) is sterically unhindered and electronically enriched, making it the most probable site for electrophilic attack.
Halogenation Reactions of Phenolic Scaffolds
The halogenation of phenolic compounds is a common electrophilic aromatic substitution reaction. Due to the activating nature of the hydroxyl group, these reactions often proceed readily. For this compound, the directing effects of the substituents would guide the incoming halogen to a specific position on the aromatic ring. The potent ortho, para-directing hydroxyl group, along with the activating methyl groups, strongly favors substitution at the available ortho position (position 6).
For instance, the bromination of a similar compound, 3,4-dimethylphenol (B119073), yields 6-bromo-3,4-dimethylphenol. chemicalbook.com Similarly, the chlorination of 3,5-dimethylphenol (B42653) is a known reaction. sigmaaldrich.commerckmillipore.com Based on these precedents, the halogenation of this compound is expected to occur at the 6-position, the only unsubstituted position ortho to the powerful hydroxyl directing group.
Table 1: Predicted Halogenation of this compound
| Reactant | Reagent | Predicted Major Product |
| This compound | Br₂ | 3-Acetyl-6-bromo-4,5-dimethylphenol |
| This compound | Cl₂ | 3-Acetyl-6-chloro-4,5-dimethylphenol |
Nitration Reactions and Formation of Adducts
Nitration is a classic electrophilic aromatic substitution reaction, typically employing nitric acid, often in the presence of sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.com The nitration of substituted phenols can be complex, sometimes leading to the formation of adducts that can then rearomatize. cdnsciencepub.comdissertation.com
Studies on the nitration of 3,4-dimethylacetophenone, a closely related precursor, reveal the formation of nitro-adducts which can subsequently eliminate acetic acid to yield nitrophenols. cdnsciencepub.com Specifically, the nitration of 3,4-dimethylacetophenone can lead to the formation of 2-acetyl-4,5-dimethylphenol. cdnsciencepub.com The reaction proceeds through an intermediate adduct, which upon rearomatization can yield various nitro-substituted products. cdnsciencepub.com The directing effects of the acetyl and methyl groups guide the regioselectivity of the nitration. cdnsciencepub.com In the case of this compound, the strong activating effect of the hydroxyl group would direct the nitro group to the 6-position.
The nitration of polysubstituted phenols with fuming nitric acid can also lead to the formation of 6-hydroxy-2,5-dinitrocyclohex-3-enones. dissertation.com In some cases, intramolecular 1,3-shifts of the nitro group have been observed during the decomposition of nitration adducts. cdnsciencepub.com
Table 2: Potential Products from the Nitration of this compound
| Reagents | Potential Products | Reaction Pathway | Reference |
| HNO₃ / H₂SO₄ | 3-Acetyl-4,5-dimethyl-6-nitrophenol | Electrophilic Aromatic Substitution | masterorganicchemistry.com |
| Fuming HNO₃ | Dinitro-cyclohexenone derivatives | Adduct formation and rearrangement | dissertation.com |
Sulfonation Processes
Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring and is typically achieved using fuming sulfuric acid or sulfur trioxide (SO₃) in sulfuric acid. masterorganicchemistry.com This reaction is reversible. The position of sulfonation on the this compound ring is dictated by the combined directing effects of the substituents.
The purification of the related 3,4-dimethylphenol can be achieved via a process that relies on the kinetics of sulfonation, indicating that substituted phenols readily undergo this reaction. chemicalbook.com In studies on the sulfonation of 3-methoxyphenol, a mixture of sulfonic acid isomers is initially formed, which can then undergo further sulfonation. researchgate.net For this compound, the electron-donating hydroxyl and methyl groups will direct the electrophilic attack to the vacant position 6, which is ortho to the hydroxyl group and para to the 4-methyl group. Research on the thermal reactions of dimethylanilinium salts (analogs of dimethylphenols) shows that the sulfonate group migrates to the ortho and/or para positions relative to the activating group. oup.com
Table 3: Predicted Sulfonation of this compound
| Reactant | Reagent | Predicted Major Product |
| This compound | H₂SO₄ / SO₃ | 3-Acetyl-4,5-dimethyl-6-sulfonic acid phenol (B47542) |
Oxidation and Reduction Chemistry
The presence of a phenolic hydroxyl group, an acetyl group, and methyl groups on the aromatic ring allows for a range of oxidation and reduction reactions.
Oxidative Transformations of Phenolic Structures
Phenolic compounds can undergo oxidation to form various products, including quinones. The methyl groups attached to the ring can also be oxidized to carboxylic acids or aldehydes under certain conditions. For instance, 2,4,6-trimethylphenol (B147578) can be selectively oxidized to 3,5-dimethyl-4-hydroxybenzaldehyde. researchgate.net
In a related compound, 3-acetyl-6-methoxybenzaldehyde, the aldehyde group can be selectively oxidized to a carboxylic acid in the presence of the acetyl group using potassium permanganate (B83412). acs.org The oxidation of 3,5-dimethylphenol with peroxides or potassium permanganate can yield quinones or carboxylic acids. The oxidation of this compound could potentially lead to the formation of a quinone derivative or oxidation of one of the methyl groups, depending on the oxidant and reaction conditions.
Reductive Pathways Leading to Corresponding Alcohols or Other Products
The acetyl group of this compound is susceptible to reduction. The carbonyl group (C=O) of the acetyl moiety can be reduced to a secondary alcohol using common reducing agents.
Standard reagents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). A relevant example is the reduction of 3,5-dimethyl-4-acetoxyacetophenone, where the acetyl group is reduced to an ethanol (B145695) derivative using hydrogen gas with a palladium on carbon (Pd/C) catalyst. prepchem.com This indicates that the acetyl group on a substituted phenolic ring can be effectively reduced to the corresponding alcohol.
Table 4: Reduction of the Acetyl Group in a Phenolic Scaffold
| Reactant | Reagent(s) | Product | Reference |
| 3,5-dimethyl-4-acetoxyacetophenone | H₂, 5% Pd/C, ethanol | 1-(3',5'-dimethyl-4'-acetoxyphenyl)ethanol | prepchem.com |
| This compound | NaBH₄ or LiAlH₄ | 1-(3-Hydroxy-4,5-dimethylphenyl)ethanol |
Rearrangement Reactions
The dienone-phenol rearrangement is a classic acid-catalyzed reaction in organic chemistry where a cyclohexadienone rearranges to form a stable phenol, driven by the formation of an aromatic ring. wikipedia.orgijrar.org This process is particularly relevant to substituted phenols and involves the 1,2-shift of a substituent on the dienone ring. ijrar.org
While specific kinetic studies exclusively on this compound are not detailed in the available literature, extensive research on related 3-acylcyclohexa-2,5-dienones provides significant insight into the reaction's mechanism and kinetics. Studies on compounds like 3-acetyl-4,4-dimethyl- and 3-acetyl-4,4,5-trimethylcyclohexa-2,5-dienones, which rearrange to form 3-acyl-4,5-dimethylphenols, have been conducted. rsc.org
The rearrangement proceeds under acidic conditions, where the dienone is protonated. rsc.org The rate of rearrangement is dependent on the acidity of the medium. At low acidities, the concentration of the reactive protonated dienone is low, resulting in a slow reaction rate. rsc.org However, at high acidities where the dienone is substantially protonated, the reaction rate increases significantly. rsc.org The driving force for the rearrangement is the gain in aromaticity as the non-aromatic dienone converts to the highly stable aromatic phenol product. ijrar.org The key step is the 1,2-shift of a group within the intermediate carbocation. ijrar.org The migratory aptitude of different groups can vary, influencing the reaction kinetics. wikipedia.org
The presence of an acyl group, such as the acetyl group in the precursor to this compound, has a pronounced influence on the dienone-phenol rearrangement. The acetyl group is electron-withdrawing, which significantly reduces the basicity of the dienone. rsc.org This means that a stronger acidic environment is required to achieve protonation compared to dienones without such a group.
Despite reducing the basicity of the starting material, the acetyl group enhances the reactivity of the resulting cation. rsc.org Kinetic measurements have shown that once protonated, a 3-acetyl-dienone rearranges much faster than its non-acetylated counterparts. For instance, the protonated form of 3-acetyl-4,4-dimethylcyclohexa-2,5-dienone rearranges four times faster than the 4,4-dimethyl derivative and 100 times faster than the 3,4,4-trimethyl dienone. rsc.org This acceleration is attributed to the acetyl group's ability to destabilize the dienone cation relative to both the neutral dienone and, more importantly, the rearranged carbocation intermediate, thereby lowering the activation energy for the migration step. rsc.org This electronic effect highlights the trade-off between the initial protonation step and the subsequent rearrangement when an acyl group is present on the dienone ring.
| Compound/Condition | Effect on Dienone-Phenol Rearrangement | Reference |
| 3-Acylcyclohexa-2,5-dienone | Rearranges under acidic conditions to form 3-acyl-4,5-dimethylphenols. | rsc.org |
| Low Acidity | Low concentration of reactive cation leads to a small observed rate of rearrangement. | rsc.org |
| High Acidity | Dienone is largely protonated, leading to a faster rearrangement. | rsc.org |
| Acetyl Group | Considerably reduces the basicity of the dienone. | rsc.org |
| Protonated Acetyl Dienone Cation | Shows enhanced reactivity; rearranges significantly faster than non-acetylated analogues. | rsc.org |
Complexation and Ligand Chemistry
Phenolic compounds, including their derivatives, are widely used as ligands in coordination chemistry due to the ability of the hydroxyl group and other potential donor sites to form stable complexes with metal ions. researchgate.net These complexes have applications in various fields, including catalysis and materials science. ekb.eg
While direct synthesis of transition metal chelates using this compound as the starting ligand is not prominently featured in the provided research, the synthesis of related azo dye ligands derived from various dimethylphenols is well-documented. For example, azo ligands have been synthesized from 3,5-dimethylphenol and 2,4-dimethylphenol, which are then used to form chelates with transition metals like Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). ekb.egresearchgate.netresearchgate.net
The general procedure involves diazotization of an aromatic amine, which is then coupled with the dimethylphenol in an alkaline solution. researchgate.net The resulting azo ligand can then be reacted with a metal salt, often in a 2:1 ligand-to-metal molar ratio, to yield the metal chelate. researchgate.netasianpubs.org Characterization of these complexes is typically performed using elemental analysis, FTIR, UV-Vis, and NMR spectroscopy, as well as magnetic susceptibility and conductivity measurements. researchgate.netresearchgate.net These studies often suggest tetrahedral or octahedral geometries for the resulting metal complexes. ekb.egresearchgate.net
The coordination chemistry of phenolic derivatives is a broad area of study. The phenolic oxygen is a hard donor and readily coordinates to a variety of metal ions. The presence of other functional groups on the phenol ring can lead to multidentate ligands capable of forming stable chelate rings. For instance, the interaction between phenolic compounds and other molecules can occur through hydrogen bonding to form complexes. researchgate.net
Quantum chemistry and molecular docking studies have been used to investigate the interaction of various phenolic compounds with proteins, highlighting the role of the phenolic ring and its substituents in intermolecular interactions. nih.gov The electronic properties of the phenol, such as the HOMO-LUMO energy gap, are crucial for their chemical reactivity and stability as ligands. nih.gov While these studies provide a framework for understanding the coordination potential of phenolic derivatives, specific coordination chemistry studies centered on this compound itself are not extensively covered in the available search results.
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Acetyl-4,5-dimethylphenol, ¹H NMR, ¹³C NMR, and 2D NMR techniques collectively provide unambiguous evidence for its structure.
The ¹H NMR spectrum of this compound is expected to display five distinct signals corresponding to the different types of protons in the molecule. The substitution pattern on the aromatic ring—with groups at positions 1, 2, 4, and 5—leaves two aromatic protons at positions 3 and 6. Due to their separation, they are expected to appear as singlets.
The key expected resonances are:
A sharp singlet corresponding to the three protons of the acetyl group (CH₃-C=O).
Two sharp singlets for the two non-equivalent methyl groups attached to the aromatic ring (Ar-CH₃).
Two singlets in the aromatic region for the two isolated aromatic protons.
A broad singlet for the phenolic hydroxyl proton (-OH), which can be concentration-dependent and may exchange with D₂O.
The anticipated chemical shifts are detailed in the table below, based on the analysis of similar substituted acetophenones and dimethylphenols.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenolic Hydroxyl (-OH) | ~12.0 (Intramolecular H-bonding) | Broad Singlet |
| Aromatic Proton (H-6) | 7.0 - 7.5 | Singlet |
| Aromatic Proton (H-3) | 6.5 - 7.0 | Singlet |
| Acetyl Protons (-COCH₃) | 2.4 - 2.7 | Singlet |
| Aromatic Methyl Protons (C₄-CH₃, C₅-CH₃) | 2.1 - 2.4 | Singlet (x2) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in unique electronic environments.
The expected chemical shifts are:
A signal in the downfield region (195-205 ppm) for the acetyl carbonyl carbon.
Six signals in the aromatic region (110-160 ppm) for the six carbons of the benzene (B151609) ring. Four of these will be quaternary (C1, C2, C4, C5) and two will be protonated (C3, C6).
Three signals in the upfield region (15-30 ppm) corresponding to the acetyl methyl carbon and the two aromatic methyl carbons.
The predicted ¹³C NMR assignments are summarized in the following table.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 195 - 205 |
| C1 (C-OH) | 155 - 160 |
| C5 | 140 - 145 |
| C4 | 135 - 140 |
| C2 (C-C=O) | 125 - 130 |
| C6 | 120 - 125 |
| C3 | 115 - 120 |
| Acetyl Methyl (-COCH₃) | 25 - 30 |
| Aromatic Methyls (Ar-CH₃) | 15 - 25 |
2D NMR techniques are crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. nih.gov For this compound, the HSQC spectrum would show correlations between:
The aromatic proton signals and their corresponding aromatic carbon signals (C3-H3, C6-H6).
The signals of the three methyl proton groups and their corresponding methyl carbon signals.
Correlations from the acetyl methyl protons to the acetyl carbonyl carbon (²J) and to the C2 aromatic carbon (³J).
Correlations from the aromatic protons (H3 and H6) to adjacent quaternary and protonated carbons.
Correlations from the aromatic methyl protons to the aromatic carbons they are attached to (²J) and to the neighboring aromatic carbons (³J).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity/Shape |
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -CH₃) | 2850 - 3000 | Medium |
| C=O Stretch (Aryl Ketone) | 1660 - 1700 | Strong, Sharp |
| C=C Stretch (Aromatic Ring) | 1550 - 1650 | Medium to Strong |
| C-O Stretch (Phenolic) | 1200 - 1300 | Strong |
| C-H Bending (Aromatic "oop") | 800 - 900 | Strong |
The presence of a strong absorption band for the C=O group and a broad band for the O-H group, in conjunction with aromatic and aliphatic C-H and C=C signals, would provide clear evidence for the compound's primary functional groups. cdhfinechemical.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for those containing chromophores like aromatic rings and carbonyl groups. The benzene ring in this compound, substituted with auxochromic (hydroxyl, methyl) and chromophoric (acetyl) groups, is expected to exhibit distinct absorption bands. The spectrum would likely show π → π* transitions characteristic of the substituted aromatic system. Based on data for similar phenolic compounds, absorption maxima (λmax) are expected in the range of 250-280 nm and potentially a second band at a higher wavelength due to the extended conjugation involving the acetyl group. For instance, 3,5-dimethylphenol (B42653) in aqueous solution shows a band at 272 nm. nist.gov The presence of the acetyl group conjugated with the ring would be expected to shift the absorption to a longer wavelength (a bathochromic shift).
Analysis of Electronic Data and Absorption Spectra
The electronic properties and absorption spectra of this compound are investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum of a compound is dictated by the electronic transitions that occur when it absorbs light. For aromatic compounds like this compound, which contains a benzene ring with hydroxyl and acetyl substituents, characteristic absorption bands are expected. These arise from π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group of the acetyl moiety.
The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment and the electronic effects of the substituents on the phenol (B47542) ring. The hydroxyl (-OH) and methyl (-CH3) groups are electron-donating, while the acetyl (-COCH3) group is electron-withdrawing. These competing influences affect the energy of the molecular orbitals and thus the wavelengths of absorption. While specific spectral data for this compound is not extensively documented in publicly available literature, analysis of related phenolic compounds allows for an estimation of its spectral characteristics. For instance, studies on various substituted phenols and acetophenones show characteristic absorption bands in the UV region. science-softcon.de The absorption spectrum is a key parameter for qualitative analysis and for quantitative determination using techniques like HPLC with a UV detector.
A study on a derivative, (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol, reported a UV absorption maximum at 310 nm in methanol, which provides an insight into the chromophoric system. ias.ac.in The analysis of absorption spectra is also crucial in studying the degradation of phenolic compounds in various processes. researchgate.net
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 200 - 280 | Aromatic Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a chemical formula of C₁₀H₁₂O₂ and a calculated molecular weight of 164.20 g/mol . In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 164.
The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve:
Loss of a methyl group (-CH₃): This is a common fragmentation for aromatic compounds, leading to a prominent peak at m/z 149 (M-15). This results from the cleavage of one of the methyl groups from the benzene ring or the acetyl group.
Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the aromatic ring and the acetyl group would result in a fragment at m/z 121 (M-43).
Formation of an acylium ion: A characteristic peak for acetyl-substituted compounds is the acylium ion [CH₃CO]⁺ at m/z 43.
Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific fragment ion and inducing further fragmentation. researchgate.netresearchgate.net This technique is particularly useful for distinguishing between isomers, which may produce similar initial mass spectra. semanticscholar.org
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (Daltons) | Proposed Fragment | Formula of Fragment |
|---|---|---|
| 164 | Molecular Ion [M]⁺ | [C₁₀H₁₂O₂]⁺ |
| 149 | [M - CH₃]⁺ | [C₉H₉O₂]⁺ |
| 121 | [M - COCH₃]⁺ | [C₈H₉O]⁺ |
Elemental Analysis (CHN/CHNS) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For this compound (C₁₀H₁₂O₂), this analysis is crucial for verifying the empirical formula and confirming the purity of a synthesized batch. The theoretical elemental composition can be calculated from the molecular formula.
Theoretical Composition:
Molecular Weight: 164.20 g/mol
Carbon (C): (12.011 * 10 / 164.20) * 100% = 73.15%
Hydrogen (H): (1.008 * 12 / 164.20) * 100% = 7.37%
Oxygen (O): (15.999 * 2 / 164.20) * 100% = 19.48%
In a typical CHN analysis, a sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified. The experimental percentages are then compared to the theoretical values. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For example, a study on a related derivative, (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol, used elemental analysis to confirm its structure, reporting found values that were in close agreement with the calculated percentages. ias.ac.in
Table 3: Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 73.15 |
| Hydrogen (H) | 7.37 |
X-ray Diffraction (XRD) for Crystalline Structures
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. libretexts.org When X-rays are directed at a crystalline sample of this compound, they are diffracted by the electron clouds of the atoms in a specific pattern. This diffraction pattern is a unique fingerprint of the compound's crystal lattice, providing information about the unit cell dimensions, crystal system, and the arrangement of molecules within the crystal. nih.gov
The analysis of the diffraction pattern can reveal:
Crystalline vs. Amorphous Nature: A sharp, well-defined diffraction pattern indicates a highly crystalline material, whereas a broad halo suggests an amorphous or poorly crystalline structure.
Phase Identification: The XRD pattern can be used to identify the specific crystalline form (polymorph) of the compound.
Purity: The presence of crystalline impurities would result in additional peaks in the diffraction pattern.
Advanced Chromatographic Techniques
Chromatographic methods are central to the analysis of this compound, enabling its separation from complex mixtures, assessment of its purity, and monitoring of its synthesis.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantification in various samples. torontech.comglobalresearchonline.net The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. globalresearchonline.net
For the analysis of a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
A typical HPLC analysis involves:
Sample Preparation: Dissolving the sample in a suitable solvent and filtering it to remove particulate matter. torontech.com
Separation: Injecting the sample into the HPLC system. The components are separated in the column based on their polarity; less polar compounds are retained longer on the C18 column.
Detection: As the separated components elute from the column, they are detected by a UV-Vis detector, typically set at one of the compound's absorption maxima (λmax).
Quantification: The area of the chromatographic peak is proportional to the concentration of the compound. Purity is assessed by the relative area of the main peak compared to any impurity peaks.
A study on the synthesis of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol utilized HPLC to confirm the purity of the product, finding it to be 98.9% with a retention time of 8.697 minutes under specific conditions. ias.ac.in This demonstrates the power of HPLC in providing precise purity data.
Table 4: Example HPLC Parameters for Phenolic Compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions, such as the synthesis of this compound. ualberta.caumass.eduukessays.com It operates on the same separation principles as column chromatography but uses a thin layer of adsorbent (like silica (B1680970) gel) on a flat support (like glass or aluminum). silicycle.com
To monitor a reaction:
Spotting: Small spots of the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) are applied to the baseline of a TLC plate. libretexts.org
Development: The plate is placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, carrying the compounds with it at different rates depending on their polarity and affinity for the stationary phase.
Visualization: After development, the plate is dried and the spots are visualized, often under a UV lamp where UV-active compounds appear as dark spots. umass.edu
The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product in the reaction mixture lane. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. The relative mobility of a compound is expressed as its retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol |
| Acetonitrile |
| Benzene |
| Carbon dioxide |
| Methanol |
| Water |
| 4-chloro-3,5-dimethylphenol |
| 2-methylphenol |
| 4-methylphenol |
| 2,4-dimethylphenol |
| 3,4-dimethylphenol (B119073) |
| 3,5-dimethylphenol |
| 2,5-dimethylphenol (B165462) |
| 2,6-dimethylphenol |
| 3-ethylphenol |
| 4-ethylphenol |
| p-cresol |
| m-cresol |
| o-cresol |
| Guaiacol |
| Syringol |
| 4-methylguaiacol |
| 4-ethylguaiacol |
| 4-methylsyringol |
| Acetovanillone |
| Benzyl acetate (B1210297) |
| Benzyl alcohol |
| Ethyl acetate |
| Ethanol (B145695) |
| Hexane |
| Potassium hydroxide |
| 3-amino-2,6-dimethylphenol (B1266368) |
| 1-(2-hydroxy-4,5-dimethylphenyl)ethanone |
| 3,4-dimethylphenyl acetate |
Scanning Electron Microscopy (SEM) for Morphological Features
The technique operates by scanning the surface of a sample with a focused beam of electrons. The interactions between the electrons and the atoms of the sample produce various signals that contain information about the surface topography and composition. These signals are collected by detectors to form an image. For a crystalline solid, SEM can reveal the habit and form of the crystals, the presence of any amorphous material, and the degree of particle aggregation.
While specific research detailing the SEM analysis of this compound is limited, the technique has been employed to study materials incorporating related dimethylphenol structures. epo.orguobaghdad.edu.iq For example, SEM has been used to characterize the surface of photoresist compositions which may include complex acetylated phenols. epo.org It has also been used to examine the morphology of electrospun nanofibers fabricated using 3,5-dimethylphenol. uobaghdad.edu.iq
If this compound were to be analyzed, a small amount of the powdered or crystalline sample would be mounted on a sample stub and sputter-coated with a thin layer of a conductive metal, such as gold or palladium, to prevent the build-up of static charge on the surface during imaging. The analysis would yield micrographs that could be used to measure particle size distribution and describe the qualitative features of the particles, such as whether they are acicular (needle-like), prismatic, or irregular.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3,4-dimethylphenol |
| 3,5-dimethylphenol |
| Gold |
Based on a comprehensive review of available scientific literature, there are no specific theoretical and computational chemistry studies focused solely on the chemical compound This compound .
Extensive searches for dedicated research on the conformational analysis, vibrational spectra, electronic properties, and reactivity of this particular molecule using methods such as Density Functional Theory (DFT) or other quantum-chemical investigations did not yield any specific results.
Consequently, it is not possible to provide a detailed, evidence-based article that adheres to the requested structure and content inclusions. The required research findings for the specified sections and subsections concerning "this compound" are not present in the accessible scientific domain.
Theoretical and Computational Chemistry Studies
Quantum-Chemical Investigations of Reaction Pathways
Stability Analysis of Reaction Intermediates
The stability of reaction intermediates is a crucial factor in determining the outcome and feasibility of a chemical reaction. In the context of 3-Acetyl-4,5-dimethylphenol, theoretical calculations can predict the most likely pathways for reactions such as electrophilic substitution by analyzing the stability of the potential intermediates.
Quantum-chemical studies on similar substituted phenols, like 2,5-dimethylphenol (B165462), have shown that the position of substitution on the aromatic ring is heavily influenced by the stability of the resulting carbocation intermediate, often referred to as a σ-complex or arenium ion. For instance, in the lactamomethylation of 2,5-dimethylphenol, computational analysis revealed that substitution at the para-position relative to the hydroxyl group is energetically more favorable. This preference is attributed to the lower energy and thus higher stability of the para-intermediate compared to the ortho-intermediate.
Applying these principles to this compound, we can infer the probable sites of electrophilic attack. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The acetyl group, being a deactivating group, will direct to the meta position relative to itself. The methyl groups are weakly activating and will also influence the electron density of the ring.
In the case of this compound, the positions ortho and para to the activating hydroxyl group are key. The para position (position 6) is sterically unhindered. The stability of the potential intermediates for electrophilic attack on this compound would be influenced by the combined electronic effects of the hydroxyl, acetyl, and dimethyl groups. The hydroxyl group's strong electron-donating resonance effect and the methyl groups' inductive effects would stabilize a positive charge on the ring. Conversely, the electron-withdrawing acetyl group would destabilize such an intermediate if the positive charge is located on the same carbon or in close proximity.
Computational methods, such as Density Functional Theory (DFT), are instrumental in quantifying these effects. By calculating the energies of the different possible intermediates, a stability order can be established, thus predicting the most probable reaction products. Studies on related phenols have successfully used methods like M06-2X to evaluate the stability of reaction intermediates.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule, typically a protein (receptor). This provides insights into the binding mechanisms that are fundamental in drug design and understanding biological processes.
Exploration of Ligand-Receptor Interactions (focused on binding mechanisms)
While specific docking studies for this compound are not extensively documented in public literature, the principles of ligand-receptor interactions can be explored by examining its structural features and drawing parallels with related compounds. For instance, docking studies with 3,5-dimethylphenol (B42653) have been conducted to understand its binding to odorant-binding proteins.
The binding of a ligand like this compound to a receptor active site is governed by a combination of non-covalent interactions. The key interactions expected for this compound would be:
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor. These interactions with specific amino acid residues (like serine, threonine, or tyrosine) in a receptor's binding pocket are crucial for affinity and specificity.
Hydrophobic Interactions: The aromatic ring and the two methyl groups provide a significant hydrophobic character to the molecule. These regions can form favorable van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the receptor's binding site.
π-π Stacking: The electron-rich aromatic ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
Nonlinear Optical (NLO) Properties Prediction and Characterization
Nonlinear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules, in particular, have shown promise for NLO applications due to their high nonlinearities and the tunability of their properties through synthetic chemistry.
The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular hyperpolarizability (β), a measure of the nonlinear response of the molecule to an external electric field. Molecules with large hyperpolarizability values are desirable for NLO applications.
The structural features of this compound suggest it may possess NLO properties. The key requirements for a molecule to exhibit a significant NLO response are the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" electronic structure facilitates intramolecular charge transfer (ICT), which is a major contributor to the NLO response.
In this compound:
The hydroxyl group and the dimethyl groups act as electron donors.
The acetyl group acts as an electron acceptor.
The phenyl ring serves as the π-conjugated bridge connecting the donor and acceptor groups.
Computational chemistry provides a powerful tool for the prediction of NLO properties. Density Functional Theory (DFT) calculations are commonly used to determine the first hyperpolarizability (β) of molecules. By employing appropriate functionals and basis sets, it is possible to obtain reliable theoretical predictions of NLO activity. For instance, studies on chalcone (B49325) derivatives, which also possess donor-π-acceptor frameworks, have demonstrated a good correlation between theoretically calculated and experimentally measured NLO properties.
The predicted NLO properties of this compound could be further analyzed by examining its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A small
Advanced Research Applications and Methodological Development
Precursor in Complex Organic Synthesis
While the structural features of 3-Acetyl-4,5-dimethylphenol, including its reactive acetyl and hydroxyl groups, suggest its potential as a valuable precursor in organic synthesis, a comprehensive review of the current scientific literature did not yield specific examples of its application in the following areas.
Utility in the Synthesis of Chiral Phenols and Asymmetric Reactions
There is no readily available research that specifically documents the use of this compound as a starting material for the synthesis of chiral phenols or its application in asymmetric reactions. The development of chiral ligands and catalysts from substituted phenols is a significant area of research, but studies focusing on this particular compound are not prevalent in the reviewed literature.
Role as Building Blocks for Structurally Complex Chemical Architectures
Similarly, while the multifunctionality of this compound makes it a plausible candidate as a building block for creating intricate molecular frameworks, specific studies detailing its use in the construction of such structurally complex chemical architectures could not be identified in the current body of scientific publications.
Optoelectronic Materials Research
In the realm of materials science, derivatives of this compound have shown promise in the development of optoelectronic devices. Research has been conducted on an azo dye derivative, 4-[2(3-acetylphenyl) diazenyl]-3,5-dimethylphenol (ADD), highlighting its potential in this high-tech field. Current time information in Bangalore, IN.nkust.edu.tw
Fabrication and Characterization of Heterojunction Photodiodes utilizing Derivatives
A significant application of a this compound derivative is in the fabrication of heterojunction photodiodes. Researchers have successfully synthesized the azo dye 4-[2(3-acetylphenyl) diazenyl]-3,5-dimethylphenol (ADD) and used it to create a Ag/ADD/p-Si/Al heterojunction photodiode. Current time information in Bangalore, IN. The structure of this synthetic dye was confirmed using Fourier transform infrared spectroscopy and nuclear magnetic resonance techniques. Current time information in Bangalore, IN. The electrical properties of this fabricated photodiode were studied, and it was found to exhibit a good response to varying illumination intensities, demonstrating its potential for use in photosensor applications. Current time information in Bangalore, IN.
Studies of Linear and Nonlinear Optical Constants and Dispersion Parameters in Thin Films
The optical properties of thin films of the derivative 4-[2(3-acetylphenyl) diazenyl]-3,5-dimethylphenol (ADD) have been a key area of investigation. Current time information in Bangalore, IN. Spectrophotometric measurements of these thin films have allowed for the calculation of various linear optical parameters from the absorption spectra. Current time information in Bangalore, IN. The dispersion parameters of the ADD thin films were analyzed using the single-oscillator model. Current time information in Bangalore, IN. Furthermore, semi-empirical relations were employed to determine the nonlinear optical parameters from the linear ones. Current time information in Bangalore, IN. The favorable optical properties of these thin films suggest their suitability for a range of optoelectronic applications. Current time information in Bangalore, IN.
Table 1: Optical Properties of 4-[2(3-acetylphenyl) diazenyl]-3,5-dimethylphenol (ADD) Thin Films
| Parameter | Description | Reference |
| Linear Optical Parameters | Calculated from absorption spectra. | Current time information in Bangalore, IN. |
| Dispersion Parameters | Explained by the single-oscillator model. | Current time information in Bangalore, IN. |
| Nonlinear Optical Parameters | Calculated using semi-empirical relations from linear parameters. | Current time information in Bangalore, IN. |
Development of Analytical Methodologies
A review of the scientific literature did not reveal analytical methodologies developed specifically for the detection or quantification of this compound. While general methods for the analysis of phenols and related compounds exist, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), dedicated methods tailored to this specific compound were not found. researchgate.netshimadzu.comnih.gov
Chromatographic Methods for Comprehensive Phenolic Compound Analysis
Chromatographic techniques are fundamental in the separation, identification, and purification of phenolic compounds, including acetylated dimethylphenols. High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of these compounds. ias.ac.in Reverse-phase (RP) HPLC is commonly employed, utilizing columns with nonpolar stationary phases, such as C18 or specialized materials like Newcrom R1, which has low silanol (B1196071) activity. sielc.com
The separation is typically achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure the phenolic compounds are in their protonated form, which improves peak shape and retention. sielc.com For instance, the purity of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol, a derivative of a related acetophenone (B1666503), was successfully determined to be 98.9% using an HPLC system. ias.ac.in The analysis employed a specific set of parameters, demonstrating the method's precision.
Table 1: Example HPLC Parameters for Analysis of a Related Phenolic Compound
| Parameter | Value |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Injection Volume | 20 µL |
| Retention Time | 8.697 min |
Data derived from the analysis of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol. ias.ac.in
In addition to HPLC, Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring reaction progress and assessing the purity of phenolic compounds. ias.ac.in A common solvent system for TLC analysis of such compounds is a mixture of ethyl acetate (B1210297) and n-hexane. ias.ac.in For various xylenol isomers, TLC has been used with a benzene-acetone mixture as the solvent phase for separation. nih.gov
Spectroscopic Techniques in Quantitative and Qualitative Research
Spectroscopic methods are indispensable for elucidating the molecular structure of phenolic compounds and for their quantification.
Qualitative Analysis: The structural confirmation of newly synthesized phenolic derivatives relies on a combination of spectroscopic techniques. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For example, in the ¹³C NMR spectrum of 3,5-dimethylphenyl acetate, a related compound, distinct chemical shifts (δ) are observed for the carbonyl carbon (169.7 ppm), the aromatic carbons, and the methyl carbons (21.2, 21.1 ppm). rsc.org The ¹H NMR spectrum provides data on the protons, including their chemical shifts and splitting patterns. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. In a phenolic compound, characteristic absorption bands would be observed for the hydroxyl (-OH) and carbonyl (C=O) groups. ias.ac.in
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. ias.ac.in
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is also used for quantitative detection in techniques like HPLC. ias.ac.innkust.edu.tw
Qualitative Chemical Tests: Simple colorimetric tests can indicate the presence of a phenol (B47542) group. A common test involves using iron(III) chloride, which produces a distinct red, blue, green, or purple color in the presence of most phenols. umass.edu Another method involves tetracyanoethylene, which reacts with phenols to form colored complexes and p-(tricyanovinyl)-phenols, with the color depending on the phenol's structure. scispace.com
Table 2: Representative ¹³C NMR Spectral Data for 3,5-Dimethylphenyl Acetate
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 169.7 |
| Aromatic C-O | 150.6 |
| Aromatic C-CH₃ | 139.3 |
| Aromatic C-H | 127.6 |
| Aromatic C-H | 119.2 |
| Acetyl CH₃ | 21.2 |
| Ring CH₃ | 21.1 |
Data recorded in CDCl₃. rsc.org
Quantitative Analysis: For quantitative purposes, HPLC coupled with a UV detector is a standard method. nih.gov By creating a calibration curve with standards of known concentration, the amount of the target analyte in a sample can be accurately determined. This method has been used to measure phenol and xylenol concentrations in the parts-per-million (ppm) range by monitoring the UV absorbance at a specific wavelength, such as 254 nm. nih.gov
Investigation of Solvent Effects on Chemical Behavior and Reactivity
The choice of solvent significantly influences the chemical behavior, reactivity, and analysis of phenolic compounds like this compound. A solvent's properties, such as polarity, can alter the solubility of the compound and affect reaction pathways. researchgate.netgoogle.com
Phenolic compounds are typically moderately soluble in water but show high solubility in organic solvents such as ethanol (B145695), ether, ethyl acetate, and dichloromethane. google.comontosight.ai This differential solubility is exploited during the work-up and purification stages of a chemical synthesis. For example, after a reaction, the product can be extracted from an aqueous solution into an organic solvent like ethyl acetate. google.com
In analytical chromatography, the solvent system is critical. In reverse-phase HPLC, a polar mobile phase (e.g., water/acetonitrile) is used, while in TLC, less polar systems like ethyl acetate/n-hexane are often employed to achieve optimal separation. ias.ac.in The composition of the solvent directly impacts the retention time and resolution of the separation. ias.ac.in
Solvents also play a role in chemical reactivity. The acidity of a phenol, and thus its reactivity, can be influenced by the surrounding solvent medium. researchgate.net In synthesis, the choice of solvent can be crucial for the reaction's success. For instance, the acylation of xylene to produce a dimethylphenyl ketone intermediate can be performed using various solvents, or by using the reactant dimethylbenzene itself as the solvent. google.com The stability of a compound in a particular solvent is also a key consideration; for example, 3-amino-2,6-dimethylphenol (B1266368) was found to be stable for at least 5 hours in propylene (B89431) glycol when stored at room temperature. europa.eu
Future Research Directions and Unexplored Avenues
Development of Novel and Green Synthetic Routes
The synthesis of polysubstituted phenols and acetophenones traditionally relies on methods like Friedel-Crafts acylation, which often involve harsh Lewis acid catalysts (e.g., AlCl₃) and can lead to issues with regioselectivity and waste generation. ias.ac.ingoogle.com Future research should prioritize the development of more efficient, sustainable, and selective synthetic pathways to 3-Acetyl-4,5-dimethylphenol and its isomers.
Key areas for exploration include:
Catalyst-Free and One-Pot Reactions: Multicomponent reactions that construct complex molecules in a single step are highly desirable. bohrium.com Research into one-pot syntheses combining precursors like 3,4-dimethylphenol (B119073) with an acetyl source under catalyst-free or base-mediated conditions could provide an efficient route. nih.gov
Solid Acid Catalysis: Replacing homogeneous catalysts with reusable solid acids, such as heteropolyacids, can simplify purification, minimize corrosive waste, and align with the principles of green chemistry. conicet.gov.ar Investigating the use of these catalysts for the acylation of 3,4-dimethylphenol could yield a greener synthesis of the target compound.
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. acs.org Exploring microwave-assisted Fries rearrangement of a corresponding phenyl acetate (B1210297) or direct acylation could offer a rapid and efficient production method.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improving safety and scalability. Developing a flow-based synthesis for this compound would be a significant advancement for potential industrial-scale production.
A comparative table of potential synthetic approaches is outlined below.
| Synthetic Strategy | Traditional Method (e.g., Friedel-Crafts) | Potential Green Alternative | Key Advantages of Green Route |
| Catalyst | Homogeneous Lewis acids (AlCl₃, FeCl₃) google.com | Heterogeneous solid acids, organocatalysts bohrium.comconicet.gov.ar | Reusability, reduced waste, milder conditions |
| Solvent | Often chlorinated or high-boiling point solvents | Green solvents (e.g., ethanol (B145695), water) or solvent-free conditions bohrium.comacs.org | Lower environmental impact, improved safety |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, sonication acs.org | Faster reaction times, lower energy consumption |
| Process | Multi-step batch processing google.com | One-pot multicomponent reactions, flow chemistry | Increased efficiency, better process control, scalability |
Advanced Mechanistic Studies on Atypical Transformations and Rearrangements
The reactivity of phenols and their derivatives can extend beyond simple electrophilic substitution. Future work should focus on uncovering and understanding unconventional reaction pathways involving this compound.
Oxidative Dearomatization Cascades: Phenols can undergo oxidative dearomatization to form highly reactive intermediates like quinones or quinone methides, which can initiate complex cascade reactions to build intricate molecular architectures in a single step. ucsb.edu Studying the behavior of this compound under various oxidative conditions (e.g., using reagents like o-iodoxybenzoic acid) could reveal novel intramolecular cycloadditions or rearrangements.
Photochemical Transformations: Exposure to UV light, particularly in the presence of radical initiators, can lead to unexpected transformations of phenols into toxicologically significant byproducts like enedials and oxoenals. researchgate.net A mechanistic investigation into the photostability and degradation pathways of this compound is crucial for understanding its environmental fate and potential for creating unforeseen reactive species.
Metal-Catalyzed C-H Activation: Modern synthetic methods increasingly utilize transition-metal catalysis to forge new bonds via C-H activation. acs.org Mechanistic studies could explore the regioselective C-H functionalization of the aromatic ring or methyl groups of this compound, providing pathways to novel derivatives that are inaccessible through traditional means.
Exploration of Undiscovered Derivatization Chemistries
The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group makes this compound a versatile building block. While standard derivatizations like etherification or hydrazone formation are known for similar molecules, ias.ac.inresearchgate.net significant opportunities lie in exploring less common and tandem reactions.
Multicomponent Reactions for Heterocycle Synthesis: The dual functionality of the molecule is ideal for use in multicomponent reactions to synthesize highly substituted heterocyclic scaffolds, such as furans, pyrimidines, or chromenes. bohrium.comnih.gov For instance, it could serve as the phenol (B47542) component in reactions with acetylacetone (B45752) and arylglyoxals to create complex furan (B31954) derivatives. nih.gov
Synthesis of Novel Ligands: The phenol and acetyl groups can act as a bidentate chelation site for metal ions. Derivatization of the acetyl group into imines or hydrazones could create a range of novel Schiff base ligands with potential applications in catalysis or materials science. researchgate.net
Formation of Bioactive Conjugates: Phenolic compounds are often derivatized to enhance their biological activity. psu.edu Future work could involve coupling this compound to amino acids, peptides, or other pharmacophores to explore new therapeutic agents, drawing inspiration from work on phenoxyacetic acid analogs. psu.edu
Integration of Predictive Computational Methods for Novel Compound Design
Computational chemistry provides powerful tools for accelerating research by predicting molecular properties and reaction outcomes, thereby guiding experimental work.
Quantum-Chemical Reaction Modeling: Density Functional Theory (DFT) and other quantum-chemical methods can be used to model reaction pathways and transition states. open.ac.uk These calculations could predict the regioselectivity of electrophilic substitutions, the feasibility of proposed cascade reactions, and the most stable conformations of complex derivatives, saving significant experimental effort. open.ac.ukacs.org
Structure-Property Relationship (QSPR/QSAR) Studies: By computationally generating a library of virtual derivatives and calculating their electronic and steric properties, quantitative structure-property/activity relationship (QSPR/QSAR) models can be built. These models can predict properties relevant to materials science (e.g., bandgap, polarizability) or biological activity, enabling the rational design of new compounds with desired functions.
Design of Molecularly Imprinted Polymers: Computational modeling can simulate the pre-polymerization complex between a template molecule (like this compound) and functional monomers. This allows for the rational selection of the best monomers and cross-linkers to create highly selective molecularly imprinted polymers (MIPs) for chemical sensing applications. mdpi.com
Application in Emerging Fields of Materials Science and Chemical Sensing
The unique electronic and structural characteristics of this compound make it a promising candidate for the development of advanced materials and sensors.
Precursors for Advanced Polymers and MOFs: Phenolic compounds are fundamental building blocks for polymers like phenoxy resins. The specific substitution pattern of this compound could be exploited to synthesize polymers with tailored thermal stability, solubility, and mechanical properties. Furthermore, its potential to act as an organic linker for metal-organic frameworks (MOFs) could lead to materials with novel porous structures for gas storage or catalysis. acs.org
Development of Chemical Sensors: The phenolic hydroxyl group is known to interact with various analytes, and its sensitivity can be tuned by other substituents on the ring. The compound could be used as a recognition element in chemical sensors. For example, it could be incorporated into a sol-gel matrix or used as a template for a molecularly imprinted polymer to create a sensor for specific metal ions or organic molecules. mdpi.com
Colorimetric and Ratiometric Probes: The acetyl group offers a handle for creating derivatives that exhibit changes in color or fluorescence upon binding to an analyte. For instance, derivatization into a chalcone (B49325) or Schiff base could yield a compound whose conjugated system is perturbed by the binding of a metal ion at the phenolic site, leading to a detectable optical response for use in chemical sensing. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
